molecular formula C27H31N7O5 B11669093 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate

Cat. No.: B11669093
M. Wt: 533.6 g/mol
InChI Key: RSVUXRKVGSBJFJ-TURZUDJPSA-N
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Description

4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate is a complex organic compound that features a triazine ring substituted with morpholine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate typically involves multiple stepsThe final step involves the coupling of the triazine derivative with 2-ethoxyphenyl benzoate under specific reaction conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that the synthesis would involve similar steps to those used in laboratory settings, with optimizations for scale and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

    4-Benzoylmorpholine: Shares the morpholine and benzoyl groups but lacks the triazine ring.

    6-Ethoxy-4-N-(2-morpholin-4-ylethyl)-2-N-propan-2-yl-1,3,5-triazine-2,4-diamine: Contains a similar triazine ring but different substituents.

Uniqueness

4-[(E)-{2-[4,6-di(morpholin-4-yl)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]-2-ethoxyphenyl benzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C27H31N7O5

Molecular Weight

533.6 g/mol

IUPAC Name

[4-[(E)-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)hydrazinylidene]methyl]-2-ethoxyphenyl] benzoate

InChI

InChI=1S/C27H31N7O5/c1-2-38-23-18-20(8-9-22(23)39-24(35)21-6-4-3-5-7-21)19-28-32-25-29-26(33-10-14-36-15-11-33)31-27(30-25)34-12-16-37-17-13-34/h3-9,18-19H,2,10-17H2,1H3,(H,29,30,31,32)/b28-19+

InChI Key

RSVUXRKVGSBJFJ-TURZUDJPSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=N/NC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC=CC=C5

Canonical SMILES

CCOC1=C(C=CC(=C1)C=NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)OC(=O)C5=CC=CC=C5

Origin of Product

United States

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